Trans-2,3-Butylene carbonate
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Overview
Description
Trans-2,3-Butylene carbonate is an organic compound with the chemical formula C5H8O3. It is an ester with a carbonate functional group bonded to both free ends of the trans-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms and can be viewed as a derivative of dioxolane, specifically trans-4,5-dimethyl-1,3-dioxolan-2-one . This compound is an aprotic polar solvent and has been proposed as an ingredient in the electrolyte of lithium batteries .
Preparation Methods
Trans-2,3-Butylene carbonate can be synthesized through various methods. One common synthetic route involves the reaction of trans-2,3-butylene oxide with carbon dioxide under specific conditions. This reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carbonate ester. The reaction conditions often include elevated temperatures and pressures to ensure the efficient conversion of the reactants to the desired product .
In industrial production, this compound can be produced through a similar process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and cost-effective production of this compound. The industrial process may also involve additional purification steps to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Trans-2,3-Butylene carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonates and other oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can lead to the formation of alcohols and other reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo substitution reactions where the carbonate group is replaced by other functional groups.
Scientific Research Applications
Trans-2,3-Butylene carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of other organic compounds.
Biology: This compound is used in biological research as a solvent for various biochemical assays and experiments.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical compounds.
Mechanism of Action
The mechanism of action of trans-2,3-butylene carbonate involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic and inorganic compounds, facilitating their reactions and interactions. In the context of lithium-ion batteries, this compound acts as an electrolyte component, enhancing the conductivity and stability of the battery. Its aprotic nature allows it to stabilize lithium ions and improve the overall performance of the battery .
Comparison with Similar Compounds
Trans-2,3-Butylene carbonate can be compared with other similar compounds, such as:
Cis-2,3-Butylene carbonate: A stereoisomer of this compound with different spatial arrangement of atoms.
1,2-Butylene carbonate: Another isomer with a different arrangement of the carbonate group.
Propylene carbonate: A related compound with a similar structure but different substituents.
This compound is unique due to its specific structural arrangement and properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
51261-82-6 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4S,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
LWLOKSXSAUHTJO-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)O1)C |
Canonical SMILES |
CC1C(OC(=O)O1)C |
Origin of Product |
United States |
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